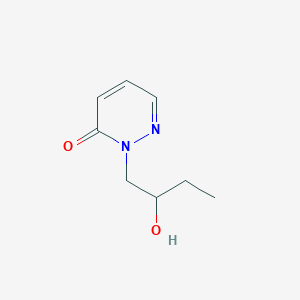![molecular formula C9H13NO4S2 B7568294 2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)
2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid, also known as MTSMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various scientific research applications, including biochemistry, pharmacology, and physiology.
Mécanisme D'action
2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid modifies proteins by introducing a sulfhydryl group into a cysteine residue. This modification can alter the protein's structure and function, leading to changes in enzyme activity and protein-protein interactions.
Biochemical and Physiological Effects:
2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the activity of some enzymes, while decreasing the activity of others. 2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid has also been shown to affect protein-protein interactions, leading to changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid in lab experiments is its ability to modify proteins in a specific and controlled manner. This compound can be used to study the effects of protein modification on enzyme activity and protein-protein interactions. However, one limitation of using 2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid is that it can only modify cysteine residues, limiting its applicability to proteins that do not contain cysteine residues.
Orientations Futures
There are several future directions for research involving 2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid. One area of research is to develop new methods for protein modification that do not rely on cysteine residues. Another area of research is to study the effects of 2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid on protein structure and function in vivo. Additionally, 2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid could be used to study the effects of protein modification on disease states, such as cancer or neurodegenerative diseases.
Méthodes De Synthèse
2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid can be synthesized through a two-step process. In the first step, 2-methyl-2-nitropropane-1,3-diol is reacted with thiophene-2-sulfonyl chloride to form 2-methyl-2-(thiophen-2-ylsulfonyl)propane-1,3-diol. In the second step, the resulting compound is reacted with methylamine to produce 2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid.
Applications De Recherche Scientifique
2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid is widely used in scientific research applications due to its ability to modify proteins. This compound is used to introduce sulfhydryl groups into proteins, which can be used to study protein structure and function. 2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid is also used to study the effects of protein modification on enzyme activity and protein-protein interactions.
Propriétés
IUPAC Name |
2-methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-9(2,8(11)12)10(3)16(13,14)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSGUIBUCIOAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)S(=O)(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)




![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)

![4-[(2,3,5-Trifluorophenyl)carbamoylamino]butanoic acid](/img/structure/B7568260.png)

![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)

![2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)

![3-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]benzoic acid](/img/structure/B7568317.png)